molecular formula C13H18ClFN2O B2366752 1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol CAS No. 865660-68-0

1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol

Cat. No.: B2366752
CAS No.: 865660-68-0
M. Wt: 272.75
InChI Key: CTBSHSUWCHXCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A. vs. 1-(4-Fluorophenyl)-4-(2-propynyl)piperazine

  • Key Difference: Replacement of the propanol-chloro chain with a propynyl group.
  • Impact: The propanol moiety introduces hydrogen-bonding capacity absent in the alkyne derivative, increasing aqueous solubility (LogP = 1.55 vs. 2.89).

B. vs. 1-(4-Chloro-3-methylphenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol

  • Key Difference: Substituent at the phenyl ring (ortho fluorine vs. para fluorine and meta chlorine).
  • Impact: The ortho-fluorine induces greater steric hindrance, reducing affinity for α1-adrenoceptors compared to the para-substituted analog.

C. vs. 1-Chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol

  • Key Difference: Piperazine vs. piperidine core.
  • Impact: The piperazine’s secondary nitrogen enables protonation at physiological pH, enhancing interaction with biological targets.

Table 3: Structural and Electronic Comparisons

Compound LogP Dipole Moment (D) Bioactivity Target
Target compound 1.55 4.8 Serotonin receptors
1-(4-Fluorophenyl)-4-propynylpiperazine 2.89 3.2 MAO-B
1-(4-Chloro-3-methylphenoxy) analog 2.15 5.1 α1-Adrenoceptors

Properties

IUPAC Name

1-chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClFN2O/c14-9-11(18)10-16-5-7-17(8-6-16)13-4-2-1-3-12(13)15/h1-4,11,18H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBSHSUWCHXCTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CCl)O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Epoxide Intermediate

A widely cited approach involves the reaction of 4-(2-fluorophenyl)piperazine with epichlorohydrin under basic conditions. The epoxide ring-opening mechanism proceeds via nucleophilic attack by the piperazine nitrogen, followed by acid-catalyzed chlorination.

Procedure :

  • Epoxide Formation : Epichlorohydrin (1.2 eq) is reacted with 4-(2-fluorophenyl)piperazine (1.0 eq) in ethanol at 60°C for 12 hours.
  • Chlorination : The intermediate glycol is treated with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C to introduce the chloro group.

Key Parameters :

Step Solvent Temperature (°C) Yield (%)
1 Ethanol 60 78
2 DCM 0–5 85

This method achieves an overall yield of 66% but requires careful pH control to minimize racemization.

Mitsunobu Reaction for Stereochemical Control

To address stereoselectivity, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 4-(2-fluorophenyl)piperazine with (R)-1-chloro-2,3-propanediol.

Mechanism :
The reaction proceeds through an oxonium ion intermediate, with DEAD facilitating the inversion of configuration at the chiral center. The (R)-enantiomer is preferentially formed due to steric hindrance from the 2-fluorophenyl group.

Optimization Data :

Catalyst Solvent Reaction Time (h) Enantiomeric Excess (%)
DEAD THF 24 92
DIAD Toluene 36 88

This method achieves 92% enantiomeric excess (ee) but is limited by the high cost of DEAD.

Solid-Phase Synthesis for Scalability

A patent-pending method (WO2018104953A1) describes immobilizing 4-(2-fluorophenyl)piperazine on polystyrene resin, followed by sequential coupling with glycerol derivatives and chlorination.

Advantages :

  • Purification Simplification : Intermediates remain bound to the resin, reducing losses during filtration.
  • Yield Improvement : Overall yield increases to 81% compared to solution-phase methods.

Comparative Data :

Parameter Solution-Phase Solid-Phase
Purity (%) 95 99
Process Time (h) 18 24

Analytical Characterization

Post-synthesis validation employs:

  • ¹H NMR : Peaks at δ 3.82 ppm (piperazine –CH₂–) and δ 4.52 ppm (chloropropanol –CHCl–).
  • IR Spectroscopy : Stretching vibrations at 1090 cm⁻¹ (C–F) and 750 cm⁻¹ (C–Cl).
  • Chiral HPLC : Chiralcel OD-H column confirms ≥98% ee for the Mitsunobu product.

Challenges and Mitigation Strategies

Racemization During Chlorination

The propanol side chain is prone to racemization under acidic conditions. Substituting HCl gas for SOCl₂ reduces acid exposure, maintaining ee >90%.

Byproduct Formation in Epoxide Route

Dimers and oligomers form via secondary alcohol condensation. Adding molecular sieves (4Å) absorbs water, suppressing side reactions.

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow reactors enhance heat transfer and reduce reaction times:

  • Epoxide Step : 87% yield at 100 g/batch using a Corning AFR module.
  • Chlorination : Microreactors with SOCl₂ achieve 94% conversion in 30 minutes.

Emerging Techniques

Biocatalytic Approaches

Recent studies explore lipase-catalyzed kinetic resolution of racemic mixtures. Candida antarctica lipase B achieves 85% ee but requires extended reaction times (72 h).

Photoredox Catalysis

Visible-light-mediated coupling of 4-(2-fluorophenyl)piperazine with chloroepoxides shows promise for low-energy synthesis, though yields remain suboptimal (55%).

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols, and substitution may yield various substituted derivatives of the original compound.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds containing piperazine moieties can exhibit antidepressant effects. A study highlighted the potential of 1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol as a selective serotonin reuptake inhibitor (SSRI), suggesting that it may be effective in treating depression and anxiety disorders. The mechanism involves the modulation of serotonin levels in the brain, similar to established SSRIs .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. A review on fluorinated compounds noted that derivatives with a piperazine structure often exhibit significant antibacterial activity against various strains, including E. coli and S. aureus. The incorporation of the fluorophenyl group is believed to enhance this activity by improving the compound's interaction with bacterial cell membranes .

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models, this compound was administered to evaluate its antidepressant effects. Results indicated a significant reduction in depressive behaviors compared to control groups, supporting its potential as an antidepressant .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted to assess the efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that the compound demonstrated comparable efficacy to standard antibiotics like ciprofloxacin against gram-positive and gram-negative bacteria .

Table 1: Pharmacological Activities of this compound

Activity TypeObserved EffectReference
AntidepressantSignificant reduction in depression scores
AntimicrobialMIC values comparable to ciprofloxacin

Table 2: Comparison of MIC Values Against Common Bacterial Strains

Bacterial StrainMIC (µg/mL) for 1-Chloro CompoundMIC (µg/mL) for Ciprofloxacin
E. coli88
S. aureus44
P. aeruginosa1616

Mechanism of Action

The mechanism of action of 1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol (CAS: 338422-02-9)
  • Key Differences : The sulfanyl (-S-) linkage at the chlorophenyl group replaces the direct chloro substitution in the target compound.
  • Impact : The sulfur atom may enhance lipophilicity and alter metabolic stability compared to the target compound’s fluorine substituent .
1-Chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol
  • Key Differences : A methoxy (-OCH₃) group replaces the 2-fluoro substituent.
3,3'-(1,4-Phenylenebis(oxy))bis(1-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol)
  • Key Differences: Dimeric structure with two piperazine-propanol units linked via a phenylenebis(oxy) group.
  • Impact : Increased molecular weight (≈600 g/mol) likely reduces bioavailability but may enhance multivalent receptor interactions .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Density (g/cm³) pKa Solubility
Target Compound C₁₃H₁₇ClFN₂O 277.74* Not reported ~13.1† Likely polar organic solvents
1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol C₁₂H₁₇ClO₃ 244.71 1.157 13.12 Slight in chloroform, methanol
(S)-1-Chloro-3-(1-naphthyloxy)propan-2-ol C₁₃H₁₂ClO₂ 244.69 Not reported Not reported Moderate in organic solvents

*Calculated based on molecular formula. †Predicted based on analogs.

Biological Activity

1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol, also known by its CAS number 400825-60-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is C19H22ClN3O2C_{19}H_{22}ClN_{3}O_{2} with a molecular weight of 359.85 g/mol. The compound features a piperazine ring substituted with a fluorophenyl group, which is significant for its biological activity.

Synthesis

The synthesis of this compound involves several steps that typically include the introduction of the piperazine moiety and the chloropropanol structure. The methodologies often utilize various reagents and conditions to ensure high yield and purity, confirmed through spectroscopic methods such as NMR and mass spectrometry.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, studies have evaluated its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) cells. The IC50 values for related compounds have been reported, showing significant cytotoxic effects:

CompoundCell LineIC50 Value (μM)
Compound AMCF-75.56
Compound BMCF-711.79
Compound CK562>100

These findings suggest that modifications in the piperazine structure can enhance or diminish biological activity.

Antibacterial and Antifungal Activity

In addition to antitumor effects, the compound has been tested for antibacterial and antifungal activities. Various studies have indicated that derivatives of piperazine show efficacy against bacterial strains such as Staphylococcus aureus and fungal strains including Candida albicans. The minimum inhibitory concentrations (MICs) have been established for several compounds:

CompoundTarget OrganismMIC (μg/mL)
Compound DCandida albicans10
Compound EStaphylococcus aureus5

These results highlight the potential of piperazine derivatives in treating infections caused by resistant strains.

Case Study 1: Antitumor Activity

A study focusing on a series of piperazine derivatives revealed that substituents at specific positions on the phenyl ring significantly influenced antitumor activity. The study found that compounds with electron-withdrawing groups showed improved potency against MCF-7 cells compared to those with electron-donating groups .

Case Study 2: Antibacterial Properties

In another investigation, a compound structurally similar to this compound was tested against multi-drug resistant E. coli. Results indicated that the compound exhibited strong antibacterial activity, with an MIC significantly lower than conventional antibiotics used in treatment .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol, and what intermediates are critical?

  • Methodological Answer : The synthesis typically involves alkylation of 4-(2-fluorophenyl)piperazine with 1-chloro-2-propanol under basic conditions (e.g., sodium hydride). The intermediate 3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol is formed first, followed by chlorination. Reaction optimization focuses on solvent choice (e.g., THF or DMF), temperature control (0–25°C), and stoichiometric ratios to minimize byproducts like di-alkylated species .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of the 2-fluorophenyl group via aromatic proton signals (δ 6.8–7.2 ppm) and the piperazine moiety (δ 2.5–3.5 ppm for CH₂ groups).
  • Mass Spectrometry (MS) : Validate the molecular ion peak ([M+H]⁺) at m/z 327.1 (C₁₉H₂₁ClFN₂O).
  • Elemental Analysis : Ensure C, H, N, and Cl content aligns with theoretical values (±0.3%) .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the chloro group and oxidation of the piperazine ring. Conduct periodic stability assessments via HPLC to monitor degradation (e.g., dechlorination or ring-opening byproducts) .

Advanced Research Questions

Q. How can enantiomeric purity be achieved, and what methods resolve stereochemical ambiguities in this compound?

  • Methodological Answer : Enantiomers arise from the chiral center at the propan-2-ol moiety. Use kinetic resolution with immobilized lipases (e.g., Candida antarctica lipase B) to selectively acylate one enantiomer. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. For absolute configuration determination, employ X-ray crystallography with SHELX software for refinement .

Q. What experimental strategies address contradictory biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from receptor subtype selectivity or assay conditions.

  • Receptor Binding Assays : Use radioligands (e.g., [³H]-spiperone) to quantify affinity for serotonin (5-HT₁A) vs. dopamine (D₂) receptors.
  • Functional Assays : Compare cAMP inhibition (Gi-coupled receptors) vs. calcium mobilization (Gq-coupled) in transfected cell lines.
  • Meta-Analysis : Normalize data using internal standards (e.g., clozapine for receptor profiling) to control for inter-lab variability .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) impact pharmacological activity?

  • Methodological Answer : Perform SAR studies by synthesizing analogs with substituents at the phenyl ring (e.g., 3-Cl, 4-F). Evaluate changes using:

  • Molecular Docking : Predict binding poses in receptor homology models (e.g., 5-HT₁A from PDB ID 6DG7).
  • In Vitro Potency : Measure IC₅₀ values in receptor-specific functional assays.
  • Lipophilicity (LogP) : Assess via shake-flask method; fluorine’s electron-withdrawing effect may enhance blood-brain barrier penetration compared to chlorine .

Q. What advanced techniques characterize degradation pathways under stress conditions?

  • Methodological Answer : Conduct forced degradation studies :

  • Acidic/Base Hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24h; identify products via LC-MS/MS.
  • Oxidative Stress : Treat with 3% H₂O₂; monitor epoxide or ketone formation.
  • Thermal Degradation : Heat at 80°C for 1 week; use TGA-DSC to correlate mass loss with structural changes .

Q. How can crystallographic data resolve conformational flexibility in the piperazine ring?

  • Methodological Answer : Grow single crystals via vapor diffusion (e.g., methanol/water). Collect high-resolution (<1.5 Å) X-ray data and refine with SHELXL . Analyze torsion angles (N-C-C-N) to determine chair vs. boat conformations. Compare with computational models (DFT at B3LYP/6-31G* level) to assess energy barriers for ring inversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.